A Technical Guide to Fmoc-Cys(Dpm)-OH: Properties and Applications in Peptide Synthesis
A Technical Guide to Fmoc-Cys(Dpm)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-S-diphenylmethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Dpm)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues into peptide sequences. The selection of an appropriate protecting group for the thiol side chain of cysteine is paramount to prevent unwanted side reactions, such as disulfide bond formation, and to minimize racemization during peptide chain elongation. This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-Cys(Dpm)-OH, detailed experimental protocols for its use, and a comparative analysis of its performance against other common cysteine derivatives.
Core Properties of Fmoc-Cys(Dpm)-OH
Fmoc-Cys(Dpm)-OH is a white to off-white powder with a molecular formula of C₃₁H₂₇NO₄S and a molecular weight of 509.62 g/mol .[1][2][3] Its chemical structure features the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a diphenylmethyl (Dpm) group protecting the thiol side chain.
Physicochemical and Quality Control Data
| Property | Value | References |
| Molecular Formula | C₃₁H₂₇NO₄S | [1][2][3] |
| Molecular Weight | 509.62 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [3] |
| Purity (HPLC) | ≥ 98.0% (a/a) | [3] |
| Enantiomeric Purity | ≥ 99.5% (a/a) | [3] |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | [3] |
| Storage Temperature | 15-25°C |
Key Advantages in Peptide Synthesis
The diphenylmethyl (Dpm) protecting group offers a distinct advantage due to its stability profile. It is stable to mildly acidic conditions (1-3% trifluoroacetic acid, TFA), which allows for the selective removal of more acid-labile protecting groups, such as the 4-methoxytrityl (Mmt) group, without affecting the Dpm group.[4][5] This feature is particularly valuable in the synthesis of peptides with multiple disulfide bonds where orthogonal protection strategies are required. The Dpm group is, however, readily cleaved under strong acidic conditions, typically with 95% TFA, during the final cleavage of the peptide from the resin.[4][6]
A significant advantage of Fmoc-Cys(Dpm)-OH is its reduced tendency to racemize during coupling reactions compared to the widely used Fmoc-Cys(Trt)-OH.[3][5] This enhanced chiral stability is a critical factor in the synthesis of high-purity peptides.
Comparative Racemization Data
| Cysteine Derivative | Coupling Conditions | % D-Cys Formation | References |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 1.2% | [5] |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 8.0% | [5] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | [4][5] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [4][5] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [4][5] |
Experimental Protocols
The following protocols are standard methodologies for the use of Fmoc-Cys(Dpm)-OH in Fmoc-based solid-phase peptide synthesis.
Standard Fmoc-SPPS Coupling Protocol
This protocol outlines the general steps for incorporating Fmoc-Cys(Dpm)-OH into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.[7]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[7][8]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate a 3- to 5-fold molar excess of Fmoc-Cys(Dpm)-OH with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.[7]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser test.[7]
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection Protocol
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Dpm and other side-chain protecting groups.
-
Resin Preparation: After the final coupling and deprotection steps, wash the resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Fmoc-SPPS using Fmoc-Cys(Dpm)-OH
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis incorporating Fmoc-Cys(Dpm)-OH.
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.
Orthogonal Deprotection Strategy
The stability of the Dpm group to mild acid allows for selective deprotection of other acid-labile groups, such as Mmt, enabling the synthesis of peptides with multiple, defined disulfide bridges.
Caption: Orthogonal deprotection strategy for disulfide bond formation.
Conclusion
Fmoc-Cys(Dpm)-OH is a valuable reagent for the synthesis of cysteine-containing peptides. Its key advantages include a favorable stability profile that allows for orthogonal protection strategies and a reduced propensity for racemization during coupling compared to Fmoc-Cys(Trt)-OH. These properties make it a preferred choice for the synthesis of complex peptides where high purity and stereochemical integrity are critical. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of Fmoc-Cys(Dpm)-OH in research and drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Fmoc-Cys(Dpm)-OH Novabiochem® | 247595-29-5 [sigmaaldrich.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
